4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a dimethoxyphenyl group, a hydroxy group, and a morpholin-4-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride with a dimethoxyphenyl derivative, followed by cyclization and introduction of the morpholin-4-yl ethyl group under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce a benzyl derivative.
Scientific Research Applications
4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-5-(2,4-dimethoxyphenyl)-4-oxobutanoic acid
- N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide
Uniqueness
4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H28N2O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28N2O6/c1-31-18-8-9-19(20(16-18)32-2)22-21(23(28)17-6-4-3-5-7-17)24(29)25(30)27(22)11-10-26-12-14-33-15-13-26/h3-9,16,22,28H,10-15H2,1-2H3/b23-21+ |
InChI Key |
ZVFAYSNKVOUUCM-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4)OC |
Origin of Product |
United States |
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